1-{(E)-[(5-chloropyridin-2-yl)imino]methyl}-2-naphthol
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Overview
Description
1-{(E)-[(5-chloropyridin-2-yl)imino]methyl}-2-naphthol is a chemical compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{(E)-[(5-chloropyridin-2-yl)imino]methyl}-2-naphthol typically involves the condensation reaction between 5-chlorosalicylaldehyde and 2-amino-5-methylpyridine in an ethanol solution. The reaction is carried out by adding the ethanol solution of 5-chlorosalicylaldehyde dropwise to the ethanol solution of 2-amino-5-methylpyridine over a period of 30 minutes with continuous stirring. The mixture is then stirred for an additional hour to yield a clear orange solution. This solution is allowed to evaporate slowly at room temperature, resulting in the formation of orange prism-shaped crystals of the compound after about seven days .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-{(E)-[(5-chloropyridin-2-yl)imino]methyl}-2-naphthol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyridinyl moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted naphthol derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-{(E)-[(5-chloropyridin-2-yl)imino]methyl}-2-naphthol involves its interaction with various molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit catalytic activity. In biological systems, the compound’s antimicrobial and anticancer activities are attributed to its ability to interact with cellular components, leading to oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
(E)-4-chloro-2-(((5-methylpyridin-2-yl)imino)methyl)phenol: This compound shares a similar Schiff base structure but differs in the position and type of substituents on the aromatic rings.
3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalene-2-ol: Another Schiff base with a naphthol core, but with different substituents on the pyrimidine ring.
Uniqueness: The combination of these functional groups enhances its ability to form coordination complexes and exhibit biological activities .
Properties
Molecular Formula |
C16H11ClN2O |
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Molecular Weight |
282.72 g/mol |
IUPAC Name |
1-[(5-chloropyridin-2-yl)iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C16H11ClN2O/c17-12-6-8-16(18-9-12)19-10-14-13-4-2-1-3-11(13)5-7-15(14)20/h1-10,20H |
InChI Key |
MBTVWUYRVPSNKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=NC=C(C=C3)Cl)O |
Origin of Product |
United States |
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